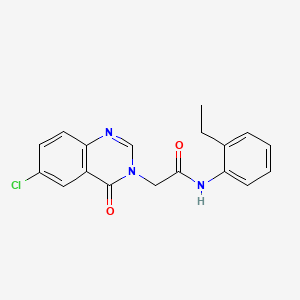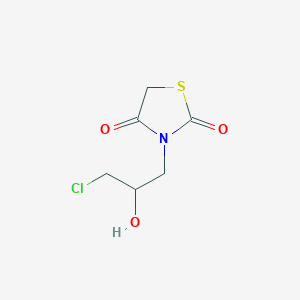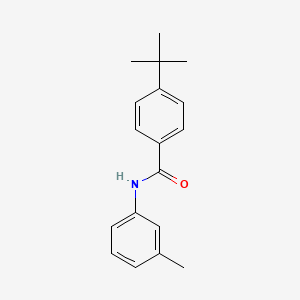![molecular formula C31H22F3N5O4S2 B11973758 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “2-{(3Z)-3-[3-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazolil-4-il)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-[3-(trifluorometil)fenil]acetamida” es una molécula orgánica compleja con posibles aplicaciones en diversos campos como la química medicinal, los productos farmacéuticos y la ciencia de los materiales. El compuesto presenta múltiples grupos funcionales, incluidos pirazol, tiazolidina, indol y acetamida, que contribuyen a sus propiedades químicas únicas y posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto probablemente implique múltiples pasos, cada uno de los cuales se dirige a la formación de grupos funcionales específicos. Las rutas sintéticas comunes pueden incluir:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidrazina con una β-dicetona.
Formación del anillo de tiazolidina: Esto puede implicar la reacción de un derivado de tiourea con una halocetona.
Formación del anillo de indol: Esto se puede sintetizar mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona.
Reacciones de acoplamiento: El compuesto final se puede ensamblar mediante reacciones de acoplamiento, como la formación de enlaces amida, utilizando reactivos como EDCI o DCC.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las condiciones de reacción para la síntesis a gran escala, incluido el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y el reciclaje de solventes para minimizar los residuos y mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varias reacciones químicas, incluidas:
Oxidación: El grupo tioxo se puede oxidar a una sulfona.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (mCPBA).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de sustitución: Nucleófilos como aminas o tioles.
Principales productos
Los principales productos formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo tioxo produciría un derivado de sulfona, mientras que la reducción de los grupos carbonilo produciría los alcoholes correspondientes.
Aplicaciones Científicas De Investigación
Química
El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, sirviendo como intermedio en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto puede investigarse por su potencial como candidato a fármaco, dados sus múltiples grupos funcionales que pueden interactuar con varios objetivos biológicos.
Medicina
El compuesto puede exhibir actividades farmacológicas, como propiedades antiinflamatorias, antimicrobianas o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, el compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del compuesto dependería de su objetivo biológico específico. Por ejemplo, si el compuesto se investiga como agente anticancerígeno, puede inhibir enzimas específicas o vías de señalización involucradas en la proliferación celular. Los objetivos moleculares y las vías involucradas se identificarían mediante ensayos bioquímicos y estudios de acoplamiento molecular.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{(3Z)-3-[3-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazolil-4-il)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-[3-(trifluorometil)fenil]acetamida
- 2-{(3Z)-3-[3-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazolil-4-il)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-[3-(trifluorometil)fenil]acetamida
Singularidad
La singularidad del compuesto radica en su combinación de grupos funcionales, que pueden conferir actividades biológicas específicas o reactividad química no observada en compuestos similares. La presencia del grupo trifluorometil, por ejemplo, puede mejorar la estabilidad metabólica y la biodisponibilidad del compuesto.
Propiedades
Fórmula molecular |
C31H22F3N5O4S2 |
|---|---|
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C31H22F3N5O4S2/c1-17-25(28(42)39(36(17)2)20-11-4-3-5-12-20)38-29(43)26(45-30(38)44)24-21-13-6-7-14-22(21)37(27(24)41)16-23(40)35-19-10-8-9-18(15-19)31(32,33)34/h3-15H,16H2,1-2H3,(H,35,40)/b26-24- |
Clave InChI |
FFZNZFRBCBYJHG-LCUIJRPUSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC(=C6)C(F)(F)F)/SC3=S |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC(=C6)C(F)(F)F)SC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)


![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973698.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)
![9-Bromo-5-(2-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973715.png)



![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11973738.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)
